
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trichlorinated phenylpropene moiety attached to a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide typically involves the reaction of 1,2,3-trichloro-3-phenylprop-2-en-1-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
相似化合物的比较
Similar Compounds
- N-(2,2,3-Trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(4-hexyl-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is unique due to its specific trichlorinated phenylpropene structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
属性
CAS 编号 |
184970-93-2 |
|---|---|
分子式 |
C16H12Cl3NO |
分子量 |
340.6 g/mol |
IUPAC 名称 |
N-(1,2,3-trichloro-3-phenylprop-2-enyl)benzamide |
InChI |
InChI=1S/C16H12Cl3NO/c17-13(11-7-3-1-4-8-11)14(18)15(19)20-16(21)12-9-5-2-6-10-12/h1-10,15H,(H,20,21) |
InChI 键 |
GSXOKSBAHJGKGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C(NC(=O)C2=CC=CC=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
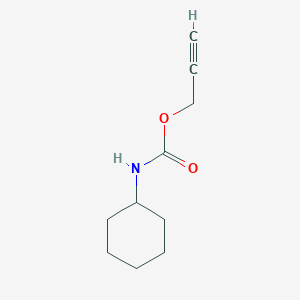
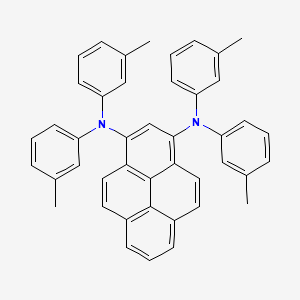

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
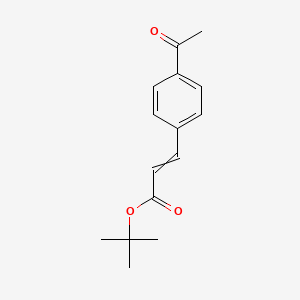
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
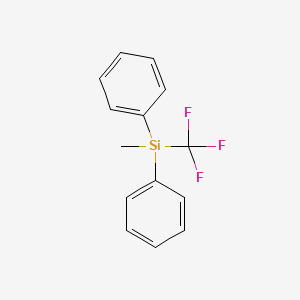
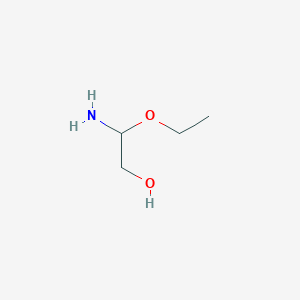
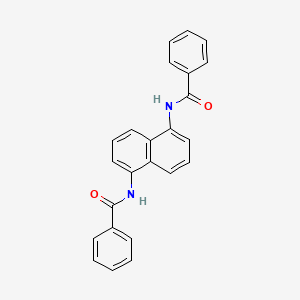
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

